2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid
Description
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 2 and a bromine atom at position 3. The Cbz group stabilizes the amine during synthetic processes, while the bromine enables cross-coupling reactions, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₅H₁₂BrNO₄, with a molecular weight of 350.17 g/mol (estimated).
Properties
Molecular Formula |
C15H12BrNO4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
5-bromo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
LUEDWUDJWYXFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-aminobenzoic acid (Key Intermediate)
A common precursor to the target compound is 5-bromo-2-aminobenzoic acid, which can be synthesized by bromination of 2-aminobenzoic acid derivatives.
Method: Bromine in glacial acetic acid is added dropwise to sodium 2-aminobenzoate at 15 °C, stirring for 1 hour, yielding a mixture of brominated products. Subsequent purification by hot filtration and cooling yields 5-bromo-2-aminobenzoic acid with high purity and yield (~96%).
Alternative oxidation method: 5-bromoindoline-2,3-dione treated with hydrogen peroxide in aqueous sodium hydroxide at 80 °C for 1 hour, followed by acidification and purification, also affords 5-bromo-2-aminobenzoic acid in 96% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | Br2 in glacial acetic acid, 15 °C, 1 h | 96% | Produces mixture; purified by hot filtration |
| Oxidation | H2O2, NaOH aq., 80 °C, 1 h | 96% | Alternative route via indoline-2,3-dione |
Protection of the Amino Group as Benzyloxycarbonyl (Cbz)
The amino group of 5-bromo-2-aminobenzoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) to yield 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid.
Typical procedure: The amino acid is dissolved in a suitable solvent (e.g., aqueous or organic base medium), and benzyloxycarbonyl chloride is added under controlled pH and temperature to form the carbamate-protected amino acid.
Notes: Although specific detailed procedures for this exact compound are scarce in the public domain, standard carbamate protection methods apply, often using sodium bicarbonate or sodium carbonate as base in aqueous-organic biphasic systems.
Preparation of 2-Benzyloxy-5-bromobenzoic acid (Related Compound)
A closely related compound, 2-benzyloxy-5-bromobenzoic acid, is synthesized by alkylation of 2-hydroxy-5-bromobenzoic acid with benzyl bromide or benzyl alcohol derivatives under basic conditions.
- Method: Treatment of precursor 10a with sodium hydroxide in methanol-water mixture at 60 °C for 2 hours, followed by acidification and extraction, yields 2-benzyloxy-5-bromobenzoic acid with a 97% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | NaOH in MeOH/H2O, 60 °C, 2 h | 97% | High yield, standard alkylation |
Yields: The key intermediates such as 5-bromo-2-aminobenzoic acid and 2-benzyloxy-5-bromobenzoic acid are obtained in high yields (above 90%), indicating efficient synthetic routes.
Characterization: IR, NMR, and LCMS data confirm the structures of intermediates and final products. For example, 5-bromo-2-aminobenzoic acid shows characteristic IR bands at 3497, 3383, 1675 cm⁻¹, and LCMS m/z 216.0 (M+H).
Purity: Purification steps such as hot filtration, acidification, and extraction ensure high purity of the compounds.
The preparation of this compound relies on well-established synthetic steps involving bromination, amino protection, and alkylation reactions. The key intermediate, 5-bromo-2-aminobenzoic acid, can be synthesized efficiently by bromination or oxidation methods with high yields. Protection of the amino group with benzyloxycarbonyl chloride follows classical carbamate formation protocols. Related compounds such as 2-benzyloxy-5-bromobenzoic acid are also prepared under mild basic conditions with excellent yields. Analytical data from IR, NMR, and mass spectrometry confirm the identity and purity of these compounds. These methods are supported by multiple authoritative chemical databases and patent literature, ensuring their reliability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids.
Oxidation Reactions: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 5-bromoanthranilic acid.
Oxidation: Formation of benzoic acid derivatives with oxidized side chains.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-bromobenzoic acid is primarily related to its ability to interact with biological molecules through its functional groups. The benzyloxycarbonyl group can protect amino groups during peptide synthesis, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic Acid
- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Key Data: Molecular Formula: C₁₂H₁₄BrNO₄ Molecular Weight: 316.15 g/mol .
- Functional Differences: The Boc group is acid-labile (cleaved with trifluoroacetic acid), whereas the Cbz group requires hydrogenolysis for removal . Applications: Boc-protected derivatives are preferred in solid-phase peptide synthesis under acidic conditions, while Cbz derivatives suit hydrogenation-sensitive pathways.
5-Bromo-2-chlorobenzoic Acid
- Structure: Substitutes the Cbz-protected amino group with chlorine.
- Key Data :
- Functional Differences: Lacks an amino group, limiting its utility in peptide synthesis. The chlorine atom enhances electrophilicity but reduces versatility in cross-coupling compared to bromine .
2-Bromo-5-methoxybenzoic Acid
5-Bromo-2-[(2-bromoacetyl)amino]benzoic Acid
- Structure: Features a bromoacetylated amino group.
- Key Data: Molecular Formula: C₉H₇Br₂NO₃ Molecular Weight: 336.96 g/mol .
- Functional Differences :
- The bromoacetyl group introduces electrophilicity, enabling nucleophilic substitutions.
- Less stable than the Cbz-protected derivative under basic conditions.
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic Acid
- Structure : Combines Boc protection with a methoxy group.
- Key Data: Molecular Formula: C₁₃H₁₇NO₅ Molecular Weight: 283.28 g/mol .
- Functional Differences: Dual functionalization (Boc and methoxy) enhances solubility in organic solvents. Limited deprotection flexibility compared to the Cbz analog.
Comparative Analysis Table
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the Cbz group (δ ~5.1 ppm for benzyl CH₂, δ ~155 ppm for carbonyl). The bromine substituent induces deshielding in adjacent protons.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm.
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks at m/z 352 (C₁₅H₁₁BrNO₄⁻) .
In cross-coupling reactions (e.g., Suzuki-Miyaura), what challenges arise from the electron-withdrawing Cbz group adjacent to the bromine, and how can catalytic systems be tailored to overcome these?
Advanced
The Cbz group’s electron-withdrawing nature reduces the electrophilicity of the adjacent bromine, slowing oxidative addition to Pd(0). To enhance reactivity:
- Use Pd catalysts with strong σ-donor ligands (e.g., SPhos or XPhos).
- Increase reaction temperature (80–100°C) and employ polar aprotic solvents (DMA or DMF).
- Add silver salts (Ag₂O) to stabilize the catalytic cycle. Evidence from similar brominated benzoic acids shows >70% yield under these conditions .
What strategies are recommended for selective deprotection of the Cbz group without affecting the bromine substituent or the carboxylic acid functionality?
Intermediate
Hydrogenolysis (H₂, 1 atm, Pd/C in ethanol) selectively removes the Cbz group while preserving Br and COOH. For acid-sensitive substrates, catalytic transfer hydrogenation (ammonium formate/Pd-C) at 50°C is effective. Avoid strong acids (e.g., HBr/AcOH), which may cleave the Cbz group but risk esterifying the carboxylic acid .
How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?
Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich regions. For 2-Cbz-5-Br-benzoic acid, the para position to Br (position 2) is most reactive due to the electron-withdrawing effect of Br and Cbz. Fukui indices () quantify nucleophilic susceptibility, guiding predictions for nitration or sulfonation sites .
What are the common impurities observed during the synthesis of this compound, and how can chromatographic methods be optimized for their separation?
Basic
Common impurities include:
- Unprotected amine : Removed via ion-exchange chromatography (Dowex 50WX8, eluted with NH₄OH).
- Di-Cbz byproducts : Separated using gradient HPLC (10→60% acetonitrile in 20 min).
- Hydrolyzed Cbz group : Detectable by IR (loss of carbonyl stretch at ~1700 cm⁻¹). Silica gel chromatography (hexane:EtOAc 4:1 → 1:1) effectively isolates the target compound .
When scaling up the synthesis from milligram to kilogram scale, what critical parameters must be controlled to maintain reaction consistency?
Advanced
Key parameters include:
- Exothermicity : Use jacketed reactors for temperature control during Cbz protection.
- Mixing efficiency : High-shear mixing ensures homogeneity in biphasic reactions.
- Catalyst loading : Reduce Pd catalyst to 0.5 mol% in cross-coupling to minimize costs.
- Quenching protocols : Gradual addition of aqueous workup solutions prevents precipitation clumping. Evidence from industrial scale-ups highlights pH control (pH 6–7) during crystallization to avoid emulsions .
How does the steric hindrance from the Cbz group influence the compound’s solubility in various solvents, and what solvent systems are optimal for its use in subsequent reactions?
Intermediate
The bulky Cbz group reduces solubility in nonpolar solvents (hexane, toluene). Optimal solvents include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
